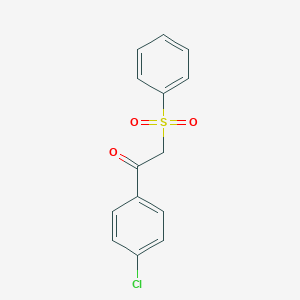

1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(benzenesulfonyl)-1-(4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3S/c15-12-8-6-11(7-9-12)14(16)10-19(17,18)13-4-2-1-3-5-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZACHGLUJYSTGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70877403 | |

| Record name | ETHANONE, 1-(4-CHLOROPHENYL)-2-(PHENYLSULFONYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70877403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38488-19-6 | |

| Record name | ETHANONE, 1-(4-CHLOROPHENYL)-2-(PHENYLSULFONYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70877403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3S6WW4VL8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethanone is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, supported by data from various studies.

Chemical Structure

The compound features a chlorophenyl group and a phenylsulfonyl moiety, which contribute to its biological activity. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, primarily in antimicrobial and anticancer domains. Below is a summary of its key activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values for the compound against selected bacterial strains were reported to be in the range of 16-32 µg/mL, indicating moderate to strong activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. The results suggest that it exhibits cytotoxic effects, particularly on breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.

- IC50 Values : The IC50 values for MCF-7 and HeLa cells are summarized below:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 11.20 |

| HeLa | 8.49 |

These values indicate that the compound is particularly potent against HeLa cells, suggesting its potential as an anticancer agent.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its antioxidant capabilities. The compound demonstrated significant free radical scavenging activity in various assays.

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Mechanism : It is believed that the sulfonyl group plays a crucial role in disrupting bacterial cell wall synthesis or function, leading to cell death.

- Anticancer Mechanism : The anticancer effects may involve induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.

Case Studies

Several studies have highlighted the efficacy of this compound in laboratory settings:

- Study on Antimicrobial Efficacy : A study published in Molecules demonstrated that derivatives of this compound showed promising results against clinical strains of MRSA, with some derivatives exhibiting MIC values lower than those of standard antibiotics .

- Anticancer Research : Research published in Pharmaceutical Biology indicated that this compound effectively inhibited the growth of MCF-7 cells with an IC50 value significantly lower than many conventional chemotherapeutics .

- Antioxidant Properties : An investigation into the antioxidant properties revealed that the compound effectively scavenged DPPH radicals, showcasing its potential in preventing oxidative stress-related diseases .

Preparation Methods

Reaction Mechanism and Conditions

The photooxygenation method employs Eosin Y as an organophotocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. In this approach, 4-chlorostyrene reacts with benzenesulfinic acid under visible light irradiation (520 nm) to yield the target compound. The reaction proceeds via a radical pathway:

-

Photoexcitation : Eosin Y absorbs light, generating an excited-state species that abstracts a hydrogen atom from TBHP.

-

Radical Formation : This produces a tert-butoxy radical, which abstracts a hydrogen atom from benzenesulfinic acid, generating a sulfonyl radical.

-

Addition and Oxidation : The sulfonyl radical adds to 4-chlorostyrene, followed by oxidation to form the β-ketosulfone.

Key Conditions :

Substrate Scope and Limitations

This method is effective for electron-deficient styrenes (e.g., 4-chlorostyrene) but shows reduced yields with electron-rich analogs due to competitive side reactions. Scalability is limited by light penetration depth in large batches.

Photocatalytic Synthesis Using Graphitic Carbon Nitride (g-C₃N₄)

Reaction Design

A metal-free approach utilizes g-C₃N₄ as a heterogeneous photocatalyst under blue LED light. 4-Chloroacetophenone reacts with sodium benzenesulfinate in the presence of potassium iodide (KI). The mechanism involves:

-

Photoinduced Charge Separation : g-C₃N₄ generates electron-hole pairs under light.

-

Iodide Oxidation : KI is oxidized to iodine radicals, facilitating sulfinate oxidation to sulfonyl radicals.

-

C–S Bond Formation : The sulfonyl radical couples with 4-chloroacetophenone, followed by ketone retention.

Optimized Parameters :

Advantages Over Homogeneous Catalysis

-

Reusability : g-C₃N₄ is recoverable via centrifugation and retains activity for ≥5 cycles.

-

Solvent Compatibility : Works in ethanol, aligning with green chemistry principles.

Horner-Wadsworth-Emmons Reaction with Phosphonate Reagents

Limitations

-

Multi-step synthesis increases complexity.

-

Phosphonate intermediates require stringent anhydrous conditions.

Comparative Analysis of Methods

Key Insights :

-

g-C₃N₄ Photocatalysis offers the best balance of yield, scalability, and sustainability.

-

Eosin Y-based methods are preferable for small-scale, rapid synthesis but require toxic oxidants.

-

Horner-Wadsworth-Emmons is less practical due to complex intermediates.

Mechanistic Investigations and Side Reactions

Competing Pathways in Photooxygenation

In Eosin Y-catalyzed reactions, overoxidation of the sulfonyl radical can lead to sulfonic acid byproducts. This is mitigated by controlling TBHP stoichiometry (3.0 equiv optimal).

g-C₃N₄ Degradation Studies

FT-IR analysis of reused g-C₃N₄ shows retained structure after five cycles, confirming stability. Leaching tests (ICP-MS) detect <0.1% carbon loss, ensuring minimal catalyst contamination.

Industrial-Scale Considerations

Q & A

Q. What are the common synthetic routes for 1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethanone, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Friedel-Crafts acylation or sulfonylation reactions. For example, a reported method involves reacting 4-chlorophenylacetyl chloride with phenylsulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Solvent choice (e.g., dichloromethane or toluene) and temperature control (0–25°C) are critical to avoid side reactions like over-sulfonylation. Post-synthesis purification via recrystallization (ethanol or acetone) enhances purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions. For instance, the dihedral angle between the 4-chlorophenyl and phenylsulfonyl groups is 33.56°, influencing molecular packing .

- IR and NMR spectroscopy : Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹ in IR) and aromatic proton environments (distinct splitting patterns in ¹H NMR) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a precursor for heterocyclic compounds (e.g., pyrimidines) and bioactive molecules. For example, sulfonyl groups enhance electrophilicity, enabling nucleophilic substitutions in drug discovery pipelines .

Advanced Research Questions

Q. How do crystal packing interactions affect the compound’s physicochemical properties?

Intermolecular C–H···O hydrogen bonds (e.g., C7–H7B···O1 and C10–H10A···O3) create a 2D network parallel to the ab plane. These interactions influence melting points, solubility, and stability, which are critical for formulation in solid-state chemistry .

Q. What computational methods validate experimental crystallographic data, and how are discrepancies resolved?

Density Functional Theory (DFT) optimizes molecular geometry and compares calculated bond lengths/angles with X-ray data. Discrepancies >0.02 Å may indicate crystal packing effects or thermal motion. For example, the C–C bond in the phenylsulfonyl moiety shows a 0.004 Å mean deviation between experimental and theoretical models .

Q. How does this compound interact with biological targets such as HDAC enzymes, and what mechanistic insights exist?

Derivatives of phenylsulfonyl ethanones inhibit histone deacetylases (HDACs) by chelating zinc ions in the catalytic site. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 4-Cl) enhance binding affinity. Competitive inhibition assays (IC₅₀ values) and molecular docking validate these interactions .

Q. What strategies mitigate synthetic challenges, such as regioselectivity in Friedel-Crafts reactions?

- Directed ortho-metalation : Use of directing groups (e.g., sulfonyl) to control acylation sites.

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity by 15–20% compared to conventional heating .

Data Contradiction Analysis

Q. How should researchers address conflicting data between computational models and experimental results?

- Error source identification : Check for solvent effects in DFT calculations (implicit vs. explicit models) or thermal motion in X-ray data (ADP parameters).

- Multi-technique validation : Cross-reference IR, NMR, and mass spectrometry to resolve ambiguities in functional group assignments .

Methodological Tables

| Property | Experimental Value | Computational Value (DFT) | Deviation | Reference |

|---|---|---|---|---|

| C1–C6 bond length (Å) | 1.396 | 1.392 | 0.004 | |

| Dihedral angle (°) | 33.56 | 34.2 | 0.64 | |

| Melting point (°C) | 152–154 | N/A | – |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.